Chlophedianol hydrochloride

C17H21Cl2NO

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C17H21Cl2NO

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Mechanism of Action:

Chlophedianol hydrochloride is a centrally-acting cough suppressant, meaning it directly affects the cough center in the brainstem to suppress the cough reflex. While the exact mechanism is not fully understood, research suggests it might involve several pathways:

- Direct effect on cough center: Chlophedianol hydrochloride is believed to interact with specific receptors in the cough center, inhibiting the nerve signals that trigger coughing. [Source: DrugBank - Chlophedianol, ]

- Local anesthetic properties: Similar to other centrally-acting cough suppressants, chlophedianol might have local anesthetic effects, numbing the cough reflex pathway in the brainstem. [Source: PubChem - Chlophedianol, ]

- Antihistamine properties: Chlophedianol may possess weak antihistamine activity, potentially contributing to its cough-suppressing effects, although this is less established than its other mechanisms. [Source: DrugBank - Chlophedianol, ]

Clinical Trials:

Several clinical trials have compared the efficacy and safety of chlophedianol hydrochloride with other cough suppressants and placebos. These studies have yielded mixed results:

- A 1958 study compared chlophedianol hydrochloride to isoaminile citrate in healthy individuals and patients with cough associated with respiratory diseases. The study found both drugs equally effective in suppressing cough, with chlophedianol showing a slight advantage in improving peak expiratory flow rate (PEFR), a measure of lung function. [Source: A comparative randomized double-blind clinical trial of isoaminile citrate and chlophedianol hydrochloride as antitussive agents, PubMed]

- However, other studies have shown limited to moderate benefits of chlophedianol compared to placebo, particularly in children. [Source: Comparative efficacy of chlophedianol and diphenhydramine for acute cough in children, National Institutes of Health (.gov) ]

Chlophedianol hydrochloride, also known as Clofedanol, is a centrally acting cough suppressant primarily used for the relief of dry, irritating coughs. It functions by acting on the cough center in the medulla of the brain, although its exact mechanism of action remains unclear. Chlophedianol exhibits additional properties such as local anesthetic and antihistamine effects, and may demonstrate anticholinergic activity at higher doses. This compound is available in Canada under the trade name Ulone and has been marketed in various forms globally, including as Ninjacof in the United States .

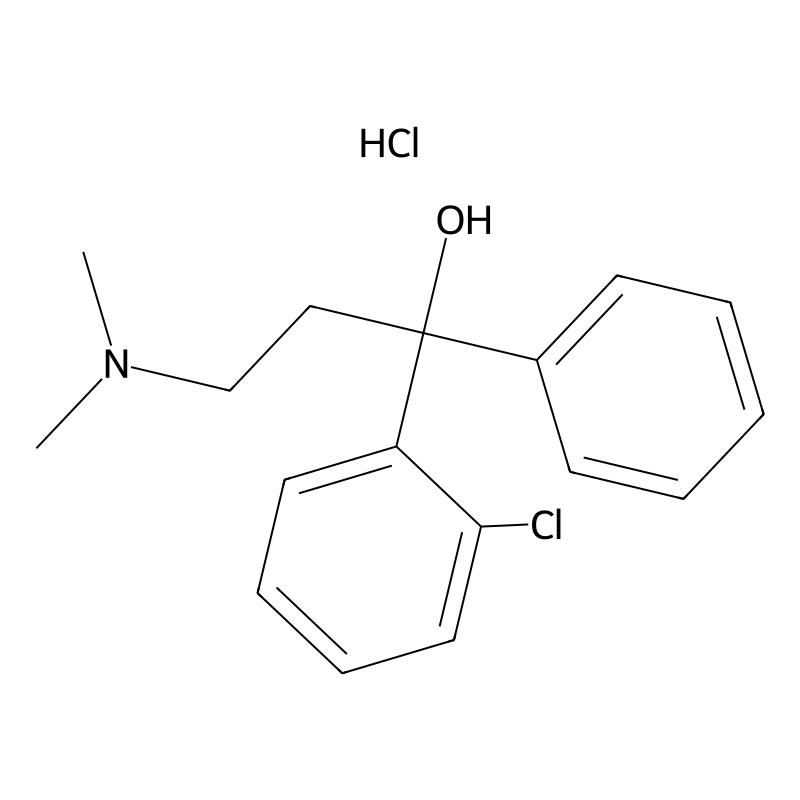

Chemical Structure- Molecular Formula: C₁₇H₂₀ClNO·HCl

- Molecular Weight: 326.26 g/mol

- IUPAC Name: 1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol hydrochloride

- CAS Number: 511-13-7

- Esterification: Reacting with acids to form esters.

- Nucleophilic Substitution: The presence of the chlorophenyl group allows for substitution reactions, where nucleophiles can replace chlorine.

- Dehydration Reactions: Under acidic conditions, it can lose water to form alkenes or other derivatives.

Chlophedianol hydrochloride is primarily recognized for its antitussive properties. It suppresses cough reflexes by targeting the central nervous system. Its biological activities include:

- Cough Suppression: Directly affects the cough center in the brain.

- Local Anesthetic Effects: May numb throat tissues, providing symptomatic relief.

- Antihistamine Properties: Can alleviate allergic reactions by blocking histamine receptors.

- Anticholinergic Effects: At elevated doses, it may lead to side effects such as dry mouth and blurred vision due to its action on acetylcholine receptors .

Chlophedianol hydrochloride can be synthesized through several methods:

- Alkylation of Phenols: Involves reacting dimethylamino-propanol with chlorinated phenolic compounds.

- Reduction Reactions: Starting from ketones or aldehydes, reduction processes can yield the desired alcohol structure.

- Multi-step Synthesis: Often involves intermediate compounds that undergo several transformations to achieve the final product.

The specific details of these synthesis routes may vary based on laboratory protocols and desired purity levels.

Chlophedianol hydrochloride is primarily utilized in:

- Cough Relief Medications: Formulated as syrups or tablets for treating dry coughs associated with colds and irritants.

- Combination Therapies: Often included in multi-symptom cold medications due to its multifaceted pharmacological properties.

It is not recommended for use when mucus is present due to its cough-suppressing effects, which could hinder mucus clearance from the respiratory tract .

Chlophedianol hydrochloride has been studied for potential interactions with other substances:

- CNS Depressants: Co-administration with alcohol or other sedatives may enhance drowsiness and respiratory depression.

- Anticholinergic Drugs: Increased risk of side effects such as dry mouth and urinary retention when combined with other anticholinergics.

- Other Antitussives: Caution is advised when used alongside other cough suppressants due to additive effects.

Clinical studies have indicated that while it has a relatively low interaction profile, monitoring is recommended when prescribed alongside other medications .

Similar Compounds

Several compounds share structural similarities or pharmacological properties with chlophedianol hydrochloride:

| Compound Name | Properties | Unique Features |

|---|---|---|

| Dextromethorphan | Antitussive | Sigma receptor binding |

| Diphenhydramine | Antihistamine | Stronger antihistamine effects |

| Benzonatate | Local anesthetic | Works primarily as a local anesthetic |

| Codeine | Opioid antitussive | Provides pain relief alongside cough suppression |

| Guaifenesin | Expectorant | Promotes mucus clearance |

Chlophedianol's uniqueness lies in its dual action as both a cough suppressant and local anesthetic without significant opioid activity, making it a safer alternative for certain patients .

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (97.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Dates

Clinical evaluation of chlophedianol a new nonnarcotic antitussive

L A NATHANPMID: 14478530 DOI:

Abstract

[Controlled double-blind study on the efficacy of clofedanol-sobrerol in the treatment of pediatric pertussis]

M Miraglia del Giudice, A F Capristo, G Mirra, N Maiello, T CoppolaPMID: 6398399 DOI:

Abstract

High performance liquid chromatographic determination of chlophedianol hydrochloride in "jung fei", a complex tablet formulation

G W Burrows, V L EverttsPMID: 3968197 DOI: 10.1093/chromsci/23.1.37

Abstract

A high performance liquid chromatographic method is presented for the determination of chlophedianol hydrochloride in a complex tablet formulation. Tablets are dissolved in a water/acetonitrile (50/50) mixture. Samples are separated on an octadecylsilane column with a mobile phase of 70% acetonitrile and 30% aqueous solution of 0.005M 1-octanesulfonic acid, 1% acetic acid, and 1% diethylamine. Effluent is monitored by a spectrophotometric detector with a 254-nm filter. Chlophedianol is separated from a complex mixture of plant extracts and fillers in the tablets.A comparative randomized double-blind clinical trial of isoaminile citrate and chlophedianol hydrochloride as antitussive agents

J Diwan, R Dhand, S K Jindal, S K Malik, P L SharmaPMID: 6749701 DOI:

Abstract

The efficacy and safety of a new centrally acting antitussive agent, isoaminile citrate, was compared with that of chlophedianol hydrochloride in a double-blind, randomized interpatient study. A total of 66 patients participated, two and four patients were lost to follow-up with isoaminile and chlophedianol, respectively. In the experimentally induced cough in 12 normal human subjects, isoaminile (40 mg) was as effective as chlophedianol (20 mg), but its duration of action was somewhat longer. One subject developed allergic skin rash with chlophedianol and was withdrawn from the study. In 60 patients with cough associated with chest diseases, isoaminile (40 mg, 3 x daily) was as effective as chlophedianol (20 mg, 3 x daily) in suppressing cough as judged from the 3-h and 24-h cough counts. The increase in PEFR at day 7 of treatment was somewhat more marked with chlophedianol as compared with isoaminile. None of the drugs interfered with the expectoration process. The side effects observed were few, mild in nature, and did not require a decrease in dose or withdrawal of treatment in any of the patients. Isoaminile citrate was concluded to be an effective and relatively safe antitussive agent. Isoaminile citrate, alpha(isopropyl)-alpha-(beta-dimethylaminoproyl) phenylacetonitrile citrate, is a centrally acting antitussive agent. In animal experiments this drug was as efficacious as codeine but was devoid of any respiratory depressant effect [Krause 1958, Kuroda et al. 1971]. This controlled double-randomized interpatient study was designed to test the comparative efficacy and safety of isoaminile and chlophedianol, another centrally acting antitussive, in humans.[Isolation and identification of some metabolites of clofedanol from human urine (author's transl]

G Eckhardt, S Goenechea, G TondorfPMID: 604421 DOI:

Abstract

10 excretory products of Clofedanol (1-(o-chlorphenyl)-1-phenyl-3-dimethylaminopropanol) were identified in human urine. The following five products were extracted with chloroform at pH 1--2: o-(chlorphenyl)-phenylmethane (I), benzophenone (II), o-chlorbenzophenone (III), benzhydrol (IV), and o-(chlorphenyl)-beta-phenylacrolein (V). Two compounds were extracted with chloroform at pH 13--14: unchanged Clofedanol and 1-(o-chlorphenyl)-1-phenyl-3-dimethylaminopropene-1 (VI). N,N-dimethylamino-acetic acid (VII) was also identified in urine. Clofedanol and metabolite IV were present as free compounds, and they were also found after hydrolysis of metabolites VIII and IX with beta-glucuronidase.Influence of thyrotropin-releasing hormone on autonomic nervous system determined by the variations in R-R interval on electrocardiogram

A Iwashita, I Kobayashi, T Inukai, M Takahashi, A Ishii, K Ohshima, M Mori, Y Shimomura, S KobayashiPMID: 2126239 DOI: 10.1055/s-0029-1210999